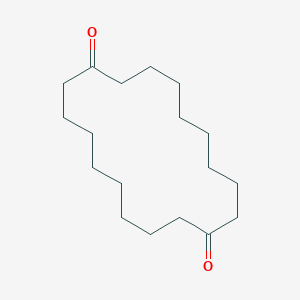

1,10-Cyclooctadecanedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,10-Cyclooctadecanedione, also known as this compound, is a useful research compound. Its molecular formula is C18H32O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,10-Cyclooctadecanedione is a diketone with the molecular formula C18H34O2. It features two carbonyl groups (-C=O) located at the first and tenth positions of a cyclooctadecane ring. The compound exhibits interesting reactivity due to the presence of these functional groups, which can participate in various chemical transformations.

Synthetic Applications

- Synthesis of Triazole Derivatives : One notable application of this compound is in the synthesis of bis(triazole) compounds. For instance, it has been utilized in reactions with azides to form triazole derivatives, which have been explored for their biological activities including antimicrobial and anticancer properties .

- Formation of Macrocyclic Compounds : The diketone can also be partially reduced to produce civetone homologs. This transformation is significant in the fragrance industry, where civetone is valued for its musky scent .

Biological Applications

- Anticancer Research : Recent studies have indicated that derivatives of this compound exhibit promising anticancer activities. For example, compounds synthesized from this diketone have shown cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.

Case Study 1: Triazole Derivative Synthesis

- Objective : To synthesize and evaluate triazole derivatives from this compound.

- Methodology : The diketone was reacted with substituted benzyl azides under controlled conditions to yield various triazole derivatives.

- Findings : Several synthesized compounds exhibited significant antimicrobial and anticancer activities with IC50 values ranging from 10 µM to 30 µM against different cell lines.

Case Study 2: Civetone Production

- Objective : To explore the production of civetone from this compound.

- Methodology : The diketone was subjected to partial reduction using palladium catalysts.

- Findings : The process yielded civetone with high purity and yield, demonstrating an efficient synthetic route for fragrance applications.

Data Summary

| Application Type | Description | Reference Year |

|---|---|---|

| Synthesis of Triazoles | Antimicrobial and anticancer activities | 2023 |

| Civetone Production | Fragrance industry applications | 2024 |

| Antimicrobial Activity | Inhibition of bacterial growth | 2025 |

Analyse Des Réactions Chimiques

Phenylmagnesium Bromide Reaction

1,10-Cyclooctadecanedione reacts with phenyl Grignard reagent in a stepwise manner:

-

First addition : Forms the conjugate base of 10-hydroxy-10-phenylcyclooctadecanone (6-M) with rate constant k1 .

-

Second addition : Converts 6-M into a mixture of cis- (55%) and trans-diols (45%) with rate constant k2. The ratio k2/k1=2.2±0.4, indicating the remaining carbonyl in 6-M is 4.4× more reactive than either carbonyl in the parent diketone .

Key data :

| Reactivity Comparison (per carbonyl) | Relative Rate |

|---|---|

| This compound (3) | 1.0 |

| 10-Methylenecyclooctadecanone (11) | 0.60 |

| Cyclopentadecanone (12) | 1.92 |

The enhanced reactivity of 3 compared to 11 is attributed to conformational strain relief upon nucleophilic attack .

4-Pentenylmagnesium Bromide Reaction

Dialkylation with 4-pentenyl Grignard yields 1,10-di(pent-4-enyl)cyclooctadecane-1,10-diol as a cis/trans mixture. Key findings:

-

Initial yield: Poor (~20%) with significant monoalkylated byproducts .

-

CeCl₃ additive : Increases yield to 50% and cis-selectivity to 42.7% by acting as a bidentate Lewis acid, preorganizing carbonyls for simultaneous attack .

Diol Dehydration to Diene

The cis- and trans-diols undergo double dehydration to form 1,10-cyclooctadecadiene (13).

-

Structure confirmation : X-ray diffraction shows 13 adopts the most stable symmetrical conformation .

-

Mechanistic insight : Acid-catalyzed elimination proceeds via carbocation intermediates .

Ring-Closing Metathesis

The diene 13 undergoes intramolecular metathesis using Grubbs 1st-generation catalyst :

Hydrogenation

-

Catalyst : Pd/C under high-pressure H₂ (5.44 atm).

-

Conditions : 6–10 days for complete saturation of the strained bicyclic double bond .

Competing Reaction Pathways

Propriétés

Numéro CAS |

13747-10-9 |

|---|---|

Formule moléculaire |

C18H32O2 |

Poids moléculaire |

280.4 g/mol |

Nom IUPAC |

cyclooctadecane-1,10-dione |

InChI |

InChI=1S/C18H32O2/c19-17-13-9-5-1-2-6-10-14-18(20)16-12-8-4-3-7-11-15-17/h1-16H2 |

Clé InChI |

OSGRVHXQLPLNRA-UHFFFAOYSA-N |

SMILES |

C1CCCCC(=O)CCCCCCCCC(=O)CCC1 |

SMILES canonique |

C1CCCCC(=O)CCCCCCCCC(=O)CCC1 |

Key on ui other cas no. |

13747-10-9 |

Synonymes |

1,10-Cyclooctadecanedione |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.